molecular formula C15H16ClN3O2 B2674558 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone CAS No. 478049-00-2

4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2674558
CAS No.: 478049-00-2
M. Wt: 305.76
InChI Key: USZVVVSLKZCNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone (CAS 478049-00-2) is a synthetic small molecule based on the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . This compound features a chlorophenyl group at position 2 and a morpholino substituent at position 5, resulting in a molecular formula of C15H16ClN3O2 and a molecular weight of 305.76 g/mol . The pyridazinone core is a key pharmacophore in the development of novel therapeutic agents, particularly in the field of cardiovascular disease . Recent research into pyridazinone derivatives has highlighted their significant potential as potent vasodilators for hypertension research . Structurally related compounds have demonstrated superior aortic vasorelaxant activity in preclinical models, functioning through mechanisms that may include the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent significant increase in the aortic content of nitric oxide (NO), a key signaling molecule in vasodilation . Some analogues have shown remarkably high potency, with EC50 values in the low micromolar to nanomolar range, significantly outperforming standard vasodilators like hydralazine . Furthermore, in silico ADMET studies on similar pyridazinone derivatives suggest promising drug-like properties, including good oral bioavailability and intestinal absorption . This combination of high efficacy and favorable pharmacokinetic profiles makes this class of compounds, including this compound, a valuable chemical tool for researchers investigating new pathways in cardiovascular pharmacology and developing new antihypertensive agents. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-11-2-4-12(5-3-11)19-15(20)14(16)13(10-17-19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZVVVSLKZCNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-hydrazinyl-5-morpholino-pyridazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or morpholino groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of pharmacological properties, making it a subject of interest in drug development. Its applications can be categorized into several key areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridazinone derivatives, including 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Studies : For instance, derivatives have shown effectiveness against leukemia and breast cancer cell lines with low IC50 values, indicating potent activity .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that pyridazinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds were tested against strains such as Bacillus subtilis and Escherichia coli, showing comparable efficacy to standard antibiotics like ampicillin .
  • Fungal Activity : Additionally, some derivatives have shown antifungal activity against pathogenic fungi, making them potential candidates for developing new antifungal agents .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Mechanism : It is believed to inhibit the release of inflammatory mediators and COX enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Experimental Evidence : In vivo studies have demonstrated significant reductions in paw edema in animal models, suggesting effective anti-inflammatory action .

Antihypertensive Properties

The compound has also been explored for its potential as an antihypertensive agent:

  • Synthesis and Testing : Various derivatives have been synthesized and evaluated for their ability to lower blood pressure using non-invasive methods.
  • Results : Some compounds exhibited antihypertensive effects comparable to established medications, indicating their potential for treating hypertension .

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The morpholino group is optimal for balancing solubility and activity in pyridazinones, outperforming pyrrolidinyl and piperazinyl groups in preclinical models . 4-Methylphenyl at position 2 may enhance metabolic stability compared to smaller alkyl groups (e.g., methyl in Emorfazone) .
  • Therapeutic Potential: The target compound’s combination of chloro, 4-methylphenyl, and morpholino groups positions it as a candidate for further anti-inflammatory studies, leveraging the success of Emorfazone .
  • Unresolved Questions :

    • The impact of 4-methylphenyl on cytochrome P450 interactions remains unstudied.
    • Comparative pharmacokinetic data (e.g., log P, bioavailability) are needed to validate advantages over existing analogs.

Biological Activity

4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14ClN3O2
  • Molecular Weight : 283.73 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of pyridazinone compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the pyridazinone structure can enhance antibacterial activity against various pathogens, suggesting that this compound may serve as a lead for developing new antibiotics .

Anticancer Activity

The compound has shown promising anticancer activity in vitro. In a study involving several cancer cell lines, it was observed that this compound inhibited cell proliferation significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values for various cancer cell lines ranged from 10 to 30 µM, indicating moderate potency .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it was found to act as a reversible inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The IC50 values for MAO-A and MAO-B inhibition were reported at 0.039 µM and 0.013 µM respectively, highlighting its potential use in treating neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly affecting the G1 phase.
  • Enzyme Interaction : The inhibition of MAO suggests potential applications in mood disorders and neurodegenerative diseases.

Study on Anticancer Effects

A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce apoptosis .

Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis induction
HeLa30Cell cycle arrest
A54915Enzyme inhibition (MAO)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-(p-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone with morpholine derivatives under controlled pH and temperature conditions. Key intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Structural confirmation may involve X-ray crystallography for analogs with similar scaffolds .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Common assays include:

  • Cyclooxygenase (COX) inhibition : To assess anti-inflammatory potential (e.g., COX-1/COX-2 enzyme inhibition assays).
  • Vasodilation studies : Using isolated rat aortic rings to measure relaxation effects.
  • Analgesic activity : Tail-flick or hot-plate tests in rodent models.
  • Dose-response curves should be generated to determine IC₅₀ or EC₅₀ values, with positive controls (e.g., indomethacin for COX inhibition) .

Q. How is the compound’s stability assessed under experimental storage conditions?

  • Methodological Answer : Stability is evaluated via accelerated degradation studies:

  • Thermal stress : Heating at 40–60°C for 1–4 weeks.
  • Hydrolytic stability : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers.
  • Photostability : UV light exposure (ICH Q1B guidelines).
    Degradation products are analyzed using HPLC-MS, with attention to toxic byproducts like chlorides (Cl⁻) or morpholine derivatives .

Advanced Research Questions

Q. How do structural modifications at the 4-chloro and 5-morpholino positions influence pharmacological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Substituent variation : Replacing the 4-chloro group with fluoro or methoxy groups to modulate electron-withdrawing effects.
  • Morpholino substitution : Testing piperazine or thiomorpholine analogs for altered receptor binding.
  • Activity trends : For example, bulkier substituents at the 2-(4-methylphenyl) position reduce COX-2 selectivity but enhance vasodilatory effects in hypertensive models .

Q. How can contradictions in reported biological data (e.g., COX-1 vs. COX-2 selectivity) be resolved?

  • Methodological Answer : Contradictions arise due to assay variability (e.g., cell lines, enzyme sources). Resolve by:

  • Standardized protocols : Use recombinant human COX isoforms.
  • Molecular docking : Compare binding modes in COX-1 (PDB: 3LN1) vs. COX-2 (PDB: 5KIR) active sites.
  • In vivo validation : Measure prostaglandin E₂ (PGE₂) levels in inflammatory exudates.
    Example: Pyridazinones with 5-morpholino groups show higher COX-2 affinity due to hydrogen bonding with Val523 .

Q. What advanced techniques are used to study its metabolic fate and degradation pathways?

  • Methodological Answer :

  • LC-HRMS/MS : Identify phase I/II metabolites in liver microsomes.
  • Isotope labeling : Track ¹⁴C-labeled compound in excretion studies.
  • Enzymatic assays : Test cytochrome P450 (CYP3A4, CYP2D6) inhibition.
    Key findings: Morpholino groups undergo oxidative cleavage to form amide derivatives, while the pyridazinone ring resists hydrolysis .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • Methodological Answer :

  • QSAR models : Correlate logP and polar surface area (PSA) with bioavailability.
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., Desmond software).
  • ADMET prediction : Use SwissADME or ADMETlab to optimize solubility (>50 µM) and reduce hepatotoxicity (e.g., Ames test predictions).
    Example: Adding hydrophilic groups at the 5-position improves aqueous solubility but may reduce CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.